molecular formula C12H23ClN2O4S B8690652 4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine

4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine

Cat. No.: B8690652
M. Wt: 326.84 g/mol
InChI Key: UICBJQCXNCDHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C12H23ClN2O4S and its molecular weight is 326.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23ClN2O4S

Molecular Weight

326.84 g/mol

IUPAC Name

tert-butyl 4-(3-chloropropylsulfonyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H23ClN2O4S/c1-12(2,3)19-11(16)14-6-8-15(9-7-14)20(17,18)10-4-5-13/h4-10H2,1-3H3

InChI Key

UICBJQCXNCDHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 1-tert-butoxycarbonylpiperazine (3.00 g) and triethylamine (2.24 ml) were dissolved in dichloromethane (40 ml) under ice cooling, followed by the addition of 3-chloro-1-propanesulfonic acid chloride (1.96 g). The resulting mixture was stirred for 20 minutes under ice cooling and then, at room temperature for 10 minutes. The reaction mixture was diluted with dichloromethane, washed with water and saturated aqueous NaCl solution and then dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of ethyl acetate and hexane, whereby the title compound (4.36 g, 83%) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-BOC-piperazine (6.00 g) in dry dichloromethane (60 ml) and triethylamine (5.85 ml) at 0° C. was added 3-chloropropanesulfonyl chloride (4.5 ml). The reaction mixture was stirred for 2 hours, diluted with dichloromethane, washed with brine, dried (MgSO4), filtered and volatiles removed in vacuo. Purification on silica gave 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (9.85 g). This was reacted with dimethylamine hydrochloride in acetonitrile and potassium carbonate to give 4-(3-dimethylamino-propane-1-sulfonyl)-piperazine 1-carboxylic acid tert-butyl ester. BOC-group was removed using HCl in ether under standard procedures to give the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-BOC-piperazine (3.26 g) and triethylamine (2.68 mL) in dry chloroform (25 mL) was added 3-chloropropanesulfonyl chloride (2.62 g) at 0° C. After 2 h wash with water, dry (Na2SO4), filter and concentrate to give crude material. Product was isolated by flash chromatography (95%).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Amine preparation: A mixture of 1-BOC-piperazine (3.26 g), 3-chloropropanesulfonyl chloride (2.63 g) and triethylamine (2.68 mL) was stirred at room temperature in DCM (25 mL). After 2 h the reaction mixture was diluted with DCM, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.65 g). A mixture of 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.65 g), potassium iodide (1.1 g),potassium carbonate and morpholine (1.6 mL) was heated to reflux in MeCN (100 ml). After 16 h, the reaction mixture was cooled, diluted with DCM, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-(3-morpholin-4-yl-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.8 g). Treatment of this compound with HCl in DCM/MeOH yielded the desired compound, which was isolated as the hydrochloride salt.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.